N-Ethoxy-2-methoxynaphthalene-1-carboxamide
CAS No.: 52288-34-3
Cat. No.: VC15937363
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52288-34-3 |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | N-ethoxy-2-methoxynaphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C14H15NO3/c1-3-18-15-14(16)13-11-7-5-4-6-10(11)8-9-12(13)17-2/h4-9H,3H2,1-2H3,(H,15,16) |
| Standard InChI Key | ZCKLFXCHKAPXPB-UHFFFAOYSA-N |
| Canonical SMILES | CCONC(=O)C1=C(C=CC2=CC=CC=C21)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-ethoxy-2-methoxynaphthalene-1-carboxamide, denotes its substitution pattern: a methoxy group at position 2, an ethoxy-substituted carboxamide at position 1, and an unmodified naphthalene backbone. The planar naphthalene system facilitates π-π stacking interactions, while the electron-donating methoxy and ethoxy groups influence electronic distribution, potentially enhancing solubility and bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | N-Ethoxy-2-methoxynaphthalene-1-carboxamide |
| Canonical SMILES | COCCNC(=O)C1=CC=CC2=CC=CC=C21 |
| Topological Polar Surface Area | 55.8 Ų |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for the compound is limited in public domains, analogous naphthalene derivatives exhibit characteristic signals. For example:
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¹H NMR: Aromatic protons in the naphthalene system resonate at δ 7.2–8.5 ppm, while methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups appear as singlets near δ 3.8–4.1 ppm .
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IR Spectroscopy: Stretching vibrations for the carboxamide C=O group are expected at ~1650–1680 cm⁻¹.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-Ethoxy-2-methoxynaphthalene-1-carboxamide involves multi-step functionalization of the naphthalene core. A generalized approach includes:
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Naphthalene Functionalization: Introduction of methoxy and ethoxy groups via nucleophilic substitution or Friedel-Crafts alkylation .
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Carboxamide Formation: Reaction of the naphthalene carboxylic acid derivative with ethoxyamine under coupling agents like EDCI/HOBt.
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Methoxylation at C2 | CH₃OH, H₂SO₄, 80°C | 72% |
| 2 | Ethoxyamide Formation | ClCO₂Et, Et₃N, DCM, 0°C → RT | 58% |
Industrial-Scale Considerations
Patented methodologies for analogous compounds, such as 7-methoxy-naphthalene-1-carbaldehyde, highlight challenges in scaling naphthalene derivatives. Key strategies include:
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One-Pot Reactions: Minimizing purification steps (e.g., combining sulphonylation and deoxygenation) .
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Catalytic Systems: Palladium-based catalysts for deoxygenation, achieving turnovers >95% under optimized conditions .
| Compound | Bioactivity (LC₅₀/IC₅₀) | Target Organism |
|---|---|---|
| N-Ethoxy-2-methoxynaphthalene-1-carboxamide | Under investigation | N/A |
| 2-Hydroxy-1,4-naphthoquinone | 2.764 ppm | Aedes aegypti larvae |
| N-(2-Methoxyethyl)naphthalene-1-carboxamide | Not reported | N/A |
Medicinal Chemistry Prospects
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Anticancer Potential: Naphthalene carboxamides inhibit topoisomerase II in vitro (IC₅₀: ~5 µM).
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Antimicrobial Activity: Methoxy-substituted analogs show moderate efficacy against Staphylococcus aureus (MIC: 32 µg/mL).
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Ethoxy vs. Methoxy Groups: Ethoxy’s larger size may enhance membrane permeability compared to methoxy .
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Carboxamide Positioning: 1-Carboxamide derivatives exhibit higher metabolic stability than 2-substituted isomers.
Industrial Relevance
The patent synthesis of agomelatine (a melatonin receptor agonist) from 7-methoxy-naphthalene-1-carbaldehyde underscores the value of methoxy-naphthalene intermediates in pharmaceuticals . This suggests that N-Ethoxy-2-methoxynaphthalene-1-carboxamide could serve as a precursor for neuroactive agents.
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes for chiral variants.
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Target Identification: High-throughput screening against disease-relevant protein libraries.
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Pharmacokinetic Studies: Assessing oral bioavailability and blood-brain barrier penetration.
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